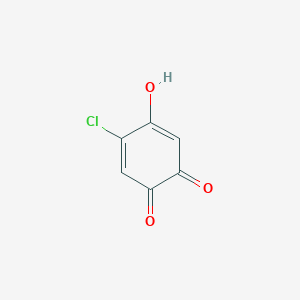

5-Chloro-2-hydroxy-p-benzoquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-hydroxycyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYCSHAIUWEAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=O)C1=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Hydroxy P Benzoquinone and Analogues

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of quinones is fundamental to their role in a variety of chemical and biological processes. researchgate.netsigmaaldrich.com For 5-Chloro-2-hydroxy-p-benzoquinone, the presence of both an electron-withdrawing chloro group and an electron-donating/hydrogen-bonding hydroxy group creates a unique electronic landscape that governs its electron transfer reactions.

Characterization of One-Electron and Two-Electron Reduction Processes

The reduction of quinones can proceed through sequential one-electron transfers. researchgate.netnih.gov The first reduction step involves the addition of a single electron to the quinone (Q) to form a semiquinone radical anion (Q•⁻). A second one-electron reduction then converts the semiquinone to the hydroquinone (B1673460) dianion (Q²⁻). nih.gov In aprotic solvents, these two one-electron processes can often be observed as distinct, reversible steps using techniques like cyclic voltammetry. acs.org

The reduction potentials associated with these steps are highly dependent on the substituents attached to the quinone ring. Electron-withdrawing groups, such as the chloro substituent on this compound, generally make the quinone easier to reduce, shifting the redox potentials to more positive values. nih.govacs.org Conversely, electron-donating groups have the opposite effect. The interplay of these effects determines the specific redox potentials of the molecule. While specific experimental values for this compound are not detailed in the provided sources, the general principles for substituted quinones allow for a qualitative understanding. For instance, chloranil (B122849) (tetrachloro-p-benzoquinone) has a significantly higher one-electron reduction potential than unsubstituted benzoquinone due to the strong inductive effect of the four chlorine atoms. nih.gov

Table 1: Representative One-Electron and Two-Electron Reduction Processes

| Process | Description | General Reaction |

|---|---|---|

| One-Electron Reduction | The quinone molecule accepts a single electron to form a semiquinone radical anion. | Q + e⁻ ⇌ Q•⁻ |

| Two-Electron Reduction | The semiquinone radical anion accepts a second electron to form a hydroquinone dianion. | Q•⁻ + e⁻ ⇌ Q²⁻ |

Influence of Solvent and pH on Redox Potentials

The electrochemical properties of quinones are profoundly influenced by the solvent system and the pH of the medium. acs.orgelectrochemsci.org In aprotic solvents, such as acetonitrile (B52724), the individual one-electron reduction steps to the semiquinone and then to the dianion are often clearly distinguishable. acs.org

Proton-Coupled Electron Transfer Dynamics

In biological systems and protic environments, the reduction of quinones is often a proton-coupled electron transfer (PCET) process, where an electron and a proton are transferred together. pnas.org This can occur through a stepwise mechanism (electron transfer followed by proton transfer, or vice-versa) or a concerted mechanism where the electron and proton move in a single kinetic step. sigmaaldrich.com

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the quinone ring system makes it susceptible to attack by nucleophiles. These reactions are a key aspect of quinone chemistry, leading to a variety of substituted products.

Reactions with Thiol Nucleophiles (e.g., Michael Addition, Vinylic Substitution)

Thiol compounds (R-SH) are effective nucleophiles that readily react with quinones. acs.org The most common pathway is a Michael-type 1,4-conjugate addition. nih.govnih.gov In this reaction, the thiol adds to one of the β-carbon atoms of the α,β-unsaturated carbonyl system within the quinone ring. This initial addition disrupts the conjugated system and, after tautomerization, yields a substituted hydroquinone thioether. nih.govrsc.org This hydroquinone can then be oxidized back to the corresponding quinone, often by the starting quinone reactant itself.

For this compound, a thiol nucleophile could potentially add to the C-3 or C-6 position. The regioselectivity of this addition would be influenced by the electronic effects of the existing chloro and hydroxy substituents.

Mechanistic Differentiation: Ipso-Substitution vs. Addition/Elimination

When a quinone bears a good leaving group, such as a halogen, nucleophilic substitution can occur through two distinct mechanistic pathways: ipso-substitution or an addition/elimination sequence. rsc.orgabo.fi

Ipso-Substitution: This mechanism involves the direct attack of the nucleophile at the carbon atom that is already bonded to a substituent (the ipso position). The substituent then departs as a leaving group in a single step or via a transient intermediate. nih.gov For this compound, this would involve attack at C-5, displacing the chloride ion.

Addition/Elimination: This is a two-step process where the nucleophile first adds to an unsubstituted carbon of the quinone ring (e.g., C-3 or C-6). This is followed by a tautomerization to the hydroquinone form and subsequent elimination of a leaving group from an adjacent carbon to re-aromatize and form the final substituted quinone product. rsc.orgresearchgate.net

Detailed mechanistic studies on a related compound, 2,5-dihydroxy- nih.govacs.org-benzoquinone (DHBQ), have provided significant insight into this reactivity. rsc.orgabo.fi Research using isotopically labeled DHBQ demonstrated that its reaction with amine nucleophiles proceeds via an ipso-substitution mechanism. In contrast, the reaction with neutral thiol nucleophiles, such as benzenethiol, was found to occur exclusively through the addition/elimination pathway. rsc.orgresearchgate.net The corresponding thiolate anions reacted via both mechanisms concurrently. rsc.org

Applying these findings to this compound suggests that the reaction pathway with thiols would likely favor an initial Michael-type addition at C-3 or C-6, followed by tautomerization and subsequent elimination of the chloride ion from C-5. This addition/elimination sequence avoids the direct substitution at a carbon bearing a hydroxyl group and is consistent with the observed reactivity of thiols with substituted quinones. rsc.org

Table 2: Mechanistic Pathways for Nucleophilic Substitution

| Mechanism | Description | Proposed Intermediate for this compound + RSH |

|---|---|---|

| Ipso-Substitution | Direct attack of the nucleophile at the substituent-bearing carbon (C-5), followed by displacement of the chloride leaving group. | Nucleophilic attack at C-5. |

| Addition/Elimination | Initial Michael-type addition of the thiol to an unsubstituted carbon (e.g., C-6), followed by elimination of the chloride from C-5. | Adduct formed by thiol addition at C-6. |

Regioselectivity and Stereoselectivity in Thiol Reactions

The reaction of this compound with thiol nucleophiles is a complex process that can proceed through different mechanistic pathways, influencing the regioselectivity of the final products. Studies on related chloro-substituted benzoquinones have provided insights into these reactions. For instance, the reaction between chlorobenzoquinone (CBQ) and nitrobenzenethiol (NBT) has been shown to involve two primary mechanisms: a Michael addition followed by a vinylic substitution. nih.gov This sequence leads to the formation of both monosubstituted and disubstituted products. nih.gov

Specifically, the reaction of CBQ with NBT can yield 2-((4-nitrophenyl)thio)benzene-1,4-diol as a monosubstituted product and 2,6-bis((4-nitrophenyl)thio)benzene-1,4-diol as a disubstituted product. nih.gov The initial Michael addition is the dominant pathway, but direct nucleophilic vinylic substitution (SNV) also occurs, particularly with electron-withdrawing substituents like chlorine. nih.gov In the case of SNV, the carbocation center created on the carbon atom where the chlorine is attached becomes the target for the thiol group. nih.gov

The regiochemistry of thiol addition to ortho-quinones, which can be considered structurally related to hydroxy-p-benzoquinones, has also been investigated. The addition of thiols to 4-methyl-o-benzoquinone, a model for dopaquinone, results in an unusual 1,6-type regiochemistry, leading to C-5 linked adducts, in contrast to the typical 1,4-nucleophilic addition seen with other nucleophiles. nih.gov This anomalous regioselectivity is proposed to occur through a free radical chain mechanism initiated by the addition of thiyl radicals to the o-quinone. nih.gov While this is an o-quinone system, the principles of radical-mediated reactions could have implications for the reactivity of hydroxy-p-benzoquinones under certain conditions.

It is important to note that the substitution pattern on the benzoquinone ring significantly influences the reaction pathway and the resulting products. For example, in the reaction of 2,5-dihydroxy- nih.govutc.edu-benzoquinone with thiols, the mechanism was found to be an addition/elimination sequence. rsc.org This highlights the nuanced nature of these reactions and the difficulty in predicting the precise regioselectivity without specific experimental data for this compound.

Reactions with Amine Nucleophiles

The reactions of benzoquinones with amine nucleophiles are of significant interest due to their biological relevance, particularly in the context of protein modification. utc.edu These reactions can lead to the formation of various amino-substituted benzoquinone derivatives.

The reactivity of quinones with amines is known to be pH-dependent. utc.edu Experimental observations have shown that protein modifications induced by quinones are more significant in basic environments compared to acidic ones. utc.edu This suggests that the nucleophilicity of the amine and the electrophilicity of the quinone are modulated by the pH of the medium. Computational studies modeling the reaction between benzoquinone and methylamine (B109427) in both acidic and basic media have been undertaken to provide a theoretical framework for these observations. utc.edu In acidic media, the amine is likely to be protonated, reducing its nucleophilicity, while in basic media, the amine is deprotonated and thus a stronger nucleophile.

The reaction of this compound with amines can lead to the formation of amino-substituted benzoquinone derivatives. While specific studies on this compound are limited, research on related compounds provides valuable insights. For instance, the synthesis of various amino-substituted p-benzoquinones has been reported, driven by the search for compounds with potential biological activity. nih.gov One example is the synthesis of 2,5-bis[[2-(dimethylamino)ethyl]amino]-1,4-benzoquinone. nih.gov Another study describes the synthesis of 1-substituted 5-hydroxy-2-phenylindole derivatives through the condensation of ethyl β-aminocinnamates with benzoquinones. rsc.org

The reaction of 2,5-dihydroxy- nih.govutc.edu-benzoquinone with secondary amines, such as morpholine, has been shown to proceed via an ipso-substitution mechanism to yield 2,5-diamino compounds. rsc.org This is in contrast to its reaction with thiols, which follows an addition/elimination pathway. rsc.org Furthermore, a general method for the side-chain amination of alkylquinones has been developed, which involves the tautomerization of the alkylquinone to a quinone methide, followed by trapping with an amine nucleophile. researchgate.net This process is compatible with a wide range of primary and secondary amines and anilines. researchgate.net

Substituent Effects on Nucleophilic Reactivity

The nature of substituents on the benzoquinone ring plays a crucial role in determining its reactivity towards nucleophiles. Electron-withdrawing groups, such as chlorine, are known to activate the benzoquinone ring, making it more susceptible to nucleophilic attack. nih.govnih.gov

Studies comparing the reactivity of various substituted benzoquinone derivatives with the thiol nucleophile nitrobenzenethiol (NBT) have demonstrated this effect. nih.gov The rate constants for the reaction were found to be significantly higher for chlorine-substituted benzoquinones compared to those with electron-donating groups like methyl and t-butyl. nih.govnih.gov For example, the rate constant for chlorobenzoquinone (CBQ) was 132 times higher than that for methylbenzoquinone (MBQ) at pH 7.4. nih.gov This increased reactivity is attributed to the inductive effect of the chlorine atom, which enhances the electrophilicity of the quinone ring. nih.gov

The position of the substituent also influences reactivity. For instance, 2,5-dichlorobenzoquinone (2,5-DCBQ) is more reactive than 2,6-dichlorobenzoquinone (2,6-DCBQ). nih.gov This is because in 2,5-DCBQ, the carbon atoms at positions 2 and 5, where substitution occurs, have a higher electrophilicity due to the influence of the chlorine atoms. nih.gov In contrast, the positions 2 and 6 in 2,6-DCBQ are less influenced by the negative inductive effect of the chlorine atoms, resulting in a lower partial positive charge and reduced reactivity. nih.gov

Theoretical studies have also been employed to understand the influence of substituents on the electronic properties and reactivity of benzoquinones. smu.edu These studies suggest that the conformational flexibility of substituents, such as methoxy (B1213986) groups, can affect the steric shielding of reaction sites and the HOMO-LUMO interactions between the quinone and the nucleophile. smu.edu

Radical Chemistry and Reactive Intermediates

Formation of Halogenated Hydroxy-p-benzoquinone Radicals

Halogenated hydroxy-p-benzoquinones can be involved in radical chemistry, leading to the formation of various reactive intermediates. The generation of these radicals can occur through several pathways, including reactions with other radical species or through redox processes.

The reaction of p-benzoquinones with hydrogen peroxide can lead to the formation of hydroxylated derivatives and implies the involvement of free radical intermediates. nih.govnih.gov For instance, the reaction between p-benzoquinone and H₂O₂ yields 2-hydroxy-p-benzoquinone, and the formation of this product is thought to proceed through a 2-hydroxy-p-benzosemiquinone anion radical intermediate. nih.gov This semiquinone radical can then participate in further reactions, including oxidation by H₂O₂ to generate electronically excited states. nih.gov

Electron Paramagnetic Resonance (EPR) studies have been used to investigate the formation of free radicals from benzoquinone derivatives. nih.govnih.gov The reduction of chlorobenzoquinone (CBQ) has been shown to produce a semiquinone radical, with a five-fold increase in yield compared to the unsubstituted benzoquinone radical under similar conditions. nih.gov This indicates that the chlorine substituent has a significant effect on the stability and yield of the semiquinone radical. nih.gov The addition of a second chlorine atom, as in 2,6-dichlorobenzoquinone, further increases the signal intensity of the corresponding semiquinone radical by three-fold compared to CBQ. nih.gov

Spin Trapping Studies (e.g., with DMPO)

Spin trapping is a crucial technique for detecting and identifying short-lived free radicals. interchim.fr The most common method involves using a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with unstable radicals to form more stable radical adducts that can be detected by electron paramagnetic resonance (EPR) spectroscopy. interchim.frnih.gov

In the context of halogenated quinones, DMPO has been instrumental in studying radical formation. nih.govnih.gov For instance, in the reaction of 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ) with tert-butylhydroperoxide (t-BuOOH), DMPO traps the resulting t-butoxyl and methyl radicals, forming DMPO/t-BuO• and DMPO/•CH3 adducts. nih.govpnas.org The formation of these adducts is dose-dependent on both DCBQ and t-BuOOH. nih.gov

It is important to note that quinones can sometimes lead to the formation of DMPO adducts, such as DMPO-OH, independently of hydroperoxides, which can complicate the interpretation of EPR spectra. nih.gov Therefore, careful experimental design and data analysis are essential.

| Spin Trap | Radical Detected | System | Reference |

| DMPO | t-butoxyl radical (t-BuO•) | 2,5-dichloro-1,4-benzoquinone and t-BuOOH | nih.gov |

| DMPO | methyl radical (•CH3) | 2,5-dichloro-1,4-benzoquinone and t-BuOOH | nih.gov |

| DMPO | carbon-centered quinone ketoxy radical | 2,5-dichloro-1,4-benzoquinone and t-BuOOH | pnas.orgnih.gov |

Photo-induced Radical Generation

The photochemistry of chloro-substituted p-benzoquinones in aqueous solutions leads to the formation of corresponding hydroquinones and 2-hydroxy-1,4-benzoquinones as final products. nih.gov Upon irradiation, the triplet state of the quinone is formed and subsequently converted into a photohydrate. nih.gov This photohydrate then decays, leading to the formation of the anion of the hydroxyquinone. nih.gov

Quinones can also act as photosensitizers, initiating photochemical processes that generate reactive oxygen species (ROS) and other free radicals. nih.govacs.org For example, irradiated benzoquinone solutions can produce hydroxyl radicals (•OH) and semiquinone radicals through the reaction of triplet-state benzoquinone with water. nih.govacs.org

Other Complex Chemical Transformations

Cycloaddition Reactions (e.g., Diels-Alder)

Benzoquinones are known to participate in Diels-Alder reactions, typically acting as dienophiles. rsc.orgwikipedia.org The addition occurs preferentially at the more electron-deficient double bond of the quinone. rsc.org The resulting adducts can be labile and may aromatize, especially if a pathway to a stable aromatic system is available. rsc.org For instance, adducts that are 1,4-dihydronaphthalenes are thermally unstable and can readily lose hydrogen to form the corresponding naphthalene (B1677914) derivatives. rsc.org

The Diels-Alder reaction between cyclopentadiene (B3395910) analogs and p-benzoquinone has been explored in water, yielding high percentages of the desired products. nih.govrsc.org This reaction is a key step in the synthesis of polycyclic cage compounds. nih.gov

Activation of Lossen Rearrangement

The classic Lossen rearrangement involves the conversion of an O-activated hydroxamic acid into an isocyanate. acs.org A critical step in this reaction is the activation of the hydroxamic acid, as this is essential for the rearrangement to proceed. acs.org Research has identified chlorinated benzoquinones (CnBQs) as a novel category of agents capable of activating free hydroxamic acids, thereby initiating the Lossen rearrangement. acs.org

Studies involving benzohydroxamic acid (BHA) have demonstrated its ability to dechlorinate tetrachloro-1,4-benzoquinone (TCBQ) through a notably mild and facile Lossen rearrangement mechanism. acs.org This finding has positioned TCBQ and other tetrahalogenated quinones as a distinct class of activating agents for the in situ activation of free hydroxamic acids. acs.org

A combined experimental and theoretical investigation has confirmed that all seven isomers of chlorinated benzoquinones can activate free hydroxamic acids, leading to the Lossen rearrangement. acs.org The reaction between 2,5-dichloro-1,4-benzoquinone (2,5-DCBQ) and the benzohydroxamate anion (BHA⁻) results in the formation of a relatively stable single-substituted product, P₁, at room temperature and neutral pH. acs.org This product subsequently undergoes a slow decomposition via the Lossen rearrangement to yield 2-chloro-5-hydroxy-1,4-benzoquinone (CBQ-OH) and phenyl isocyanate (Ph-NCO). acs.org

The rate of the rearrangement is correlated to the acidity of the corresponding rearranged products. acs.org For instance, the rearrangement rate of 2,5-DCBQ O-activated BHA derivatives is significantly slower due to the weaker acidity of 2-chloro-5-hydroxy-1,4-benzoquinone (CBQ-OH) compared to the leaving groups in the TCBQ/BHA reaction. acs.org

An interesting observation is the decomposition of the stable 2,5-DCBQ O-activated BHA derivative, P₁, which proceeds through the same Lossen rearrangement mechanism. acs.org In a neutral buffer (pH 7.0) at room temperature, the aqueous P₁ decomposes with a half-life of approximately 2.5 hours. acs.org

The rate-limiting step in the Lossen rearrangement is the activation of the hydroxamic acid, and the rate of rearrangement is directly proportional to the relative acidity of the conjugate acid of the anionic leaving group. pnas.org The strong acidity of the conjugate acids of the anionic leaving groups in the reaction with TCBQ, such as TrCBQ-OH and DDBQ, leads to an extremely rapid rearrangement at room temperature and neutral pH. pnas.org

This novel activation of the Lossen rearrangement by halogenated quinones represents a significant finding, as most previously reported Lossen rearrangements require alkaline conditions and/or heating. pnas.org The ability of these reactions to occur at room temperature and under neutral or even weakly acidic pH conditions opens new avenues for their application. pnas.org

Table 1: Physicochemical Properties of Compounds Involved in Lossen Rearrangement Activation

| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | pKa |

| This compound | CBQ-OH | C₆H₃ClO₃ | 158.54 | 3.63 |

| 2,5-Dichloro-1,4-benzoquinone | 2,5-DCBQ | C₆H₂Cl₂O₂ | 177.00 | - |

| Tetrachloro-1,4-benzoquinone | TCBQ | C₆Cl₄O₂ | 245.88 | - |

| Benzohydroxamic acid | BHA | C₇H₇NO₂ | 137.14 | - |

| Phenyl isocyanate | Ph-NCO | C₇H₅NO | 119.12 | - |

| 2,3,5-Trichloro-6-hydroxy-1,4-benzoquinone | TrCBQ-OH | C₆HCl₃O₃ | 227.44 | 1.10 |

| 2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone | DDBQ | C₆H₂Cl₂O₄ | 208.99 | 0.58 (pKa1), 2.72 (pKa2) |

Contextual Importance of 5 Chloro 2 Hydroxy P Benzoquinone As a Metabolite and Intermediate

Chemical Synthesis Approaches

Chemical synthesis provides the most versatile and widely employed routes to this compound and related compounds. These approaches primarily rely on the oxidation of substituted benzene (B151609) precursors.

Oxidative Routes from Substituted Benzenes

Oxidative transformations of substituted benzenes are a cornerstone in the synthesis of benzoquinones. These methods involve the introduction of oxygen atoms and subsequent rearrangement to form the quinone ring structure.

The oxidation of 1,2,4-Trihydroxybenzene is a direct route to hydroxy-p-benzoquinone derivatives. This reaction can be catalyzed by metal salts, such as those of iron and copper, with copper(II) ions often demonstrating higher catalytic activity. cir-safety.org The process can also occur via auto-oxidation at physiological pH, a reaction that is often catalyzed by trace metals. cir-safety.org This auto-oxidation generates reactive oxygen species, including superoxide, hydrogen peroxide, and hydroxyl radicals, as 1,2,4-Trihydroxybenzene is oxidized to 2-hydroxy-1,4-benzoquinone. cir-safety.org

A multi-step synthesis starting from hydroquinone can also yield 1,2,4-trihydroxybenzene, which is then oxidized to the desired product. google.com This process involves the initial oxidation of hydroquinone to p-benzoquinone, followed by conversion to 1,2,4-triacetoxybenzene, and subsequent deacetylation to form 1,2,4-trihydroxybenzene. google.com

Table 1: Oxidation of 1,2,4-Trihydroxybenzene

| Starting Material | Reagents/Conditions | Product | Reference |

| 1,2,4-Trihydroxybenzene | Air (auto-oxidation), metal catalysts (e.g., Cu(II)) | 2-Hydroxy-1,4-benzoquinone | cir-safety.org |

| Hydroquinone | 1. Oxidation; 2. Thiele-Winter acetoxylation; 3. Deacetylation | 1,2,4-Trihydroxybenzene | google.com |

A prominent method for synthesizing quinones involves the oxidative demethylation of dimethoxybenzene derivatives. elsevierpure.com Reagents like cobalt(III) fluoride (B91410) have proven effective for this transformation, yielding the corresponding benzoquinone derivatives in good to excellent yields. elsevierpure.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) is another highly versatile oxidizing agent for the dimethoxybenzene-to-benzoquinone conversion. scielo.br This method has been successfully applied in the total synthesis of various biologically important short-chain ubiquinones. scielo.br The reaction of dimethoxy benzoquinones with highly alkaline aqueous solutions also leads to the production of benzoquinones. google.com

Table 2: Oxidative Demethylation of Dimethoxybenzenes

| Starting Material | Oxidizing Agent | Solvent | Product | Reference |

| 1,4-Dimethoxybenzene derivatives | Cobalt(III) fluoride | - | Benzoquinone derivatives | elsevierpure.com |

| Dimethoxybenzene | Ceric ammonium nitrate (CAN) | Acetonitrile | Quinone | scielo.br |

| Dimethoxy benzoquinones | Highly alkaline aqueous solutions | Water | Benzoquinones | google.com |

The catalytic oxidation of hydroquinones and phenols is a widely utilized and efficient pathway to benzoquinones. Various catalysts and oxidizing agents have been explored to optimize this reaction.

Metal-free, base-catalyzed aerobic oxidation of hydroquinones offers a green alternative for benzoquinone synthesis, producing hydrogen peroxide as a byproduct. rsc.org Copper salts, such as copper sulfate, have been shown to be effective catalysts for the oxidation of hydroquinone to 1,4-benzoquinone, particularly in an alkaline medium under an oxygen atmosphere. jetir.org The catalytic activity of immobilized copper(II) ions on acrylic resins has also been demonstrated, achieving high yields of p-benzoquinone from hydroquinone using hydrogen peroxide as the oxidant. researchgate.net

Other catalytic systems include the use of silver oxide (Ag2O) as a heterogeneous catalyst with hydrogen peroxide, which allows for high yield and selectivity at room temperature. researchgate.net The oxidation of phenols to benzoquinones can be achieved using a copper and sodium complex salt as a catalyst with oxygen. google.com Furthermore, iodine, hydrogen iodide, or metal iodine compounds can catalyze the oxidation of hydroquinone with hydrogen peroxide. google.com

Table 3: Catalytic Oxidation of Hydroquinones and Phenols

| Starting Material | Catalyst | Oxidant | Key Conditions | Product | Reference |

| Hydroquinone | Organic Base | O₂ | Metal-free | Benzoquinone | rsc.org |

| Hydroquinone | Copper Sulfate | O₂ | Alkaline pH | 1,4-Benzoquinone | jetir.org |

| Hydroquinone | Immobilized Cu(II) ions | H₂O₂ | - | p-Benzoquinone | researchgate.net |

| Hydroquinone | Silver Oxide (Ag₂O) | H₂O₂ | Room Temperature | Benzoquinone | researchgate.net |

| Phenol (B47542) | Copper and Sodium Complex Salt | O₂ | - | p-Benzoquinone and o-Benzoquinone | google.com |

| Hydroquinone | Iodine, Hydrogen Iodide, or Metal Iodine Compounds | H₂O₂ | 25-50°C | p-Benzoquinone | google.com |

Electrosynthetic Strategies

Electrosynthesis presents an alternative, reagent-free approach to generating benzoquinones. The anodic oxidation of hydroquinone derivatives is a key electrosynthetic method. academie-sciences.fr For instance, the electrochemical oxidation of hydroquinone in the presence of various benzylamines can lead to the synthesis of substituted p-benzoquinone derivatives through a Michael-type addition reaction. academie-sciences.fr This method allows for the efficient creation of new organic compounds based on the electrochemically generated p-benzoquinone. academie-sciences.fr

Photochemical Synthesis Routes

Photochemical methods utilize light energy to drive chemical reactions, offering unique pathways for the synthesis of complex molecules. The photochemistry of chloro-substituted p-benzoquinones in aqueous solutions or mixtures with acetonitrile has been studied, revealing that the final products are the corresponding hydroquinones and 2-hydroxy-1,4-benzoquinones. acs.orgnih.gov The reaction proceeds through the formation of a triplet state and a photohydrate intermediate. acs.orgnih.gov The quantum yield of this photoconversion is significant, particularly for chloro- and dichloro-p-benzoquinones. acs.orgnih.gov The reaction between p-benzoquinone and hydrogen peroxide can also lead to the formation of 2-hydroxy-p-benzoquinone, a process that involves free radical intermediates and the generation of electronically excited states. nih.gov

Table 4: Photochemical Synthesis of Hydroxyquinones

| Starting Material | Conditions | Products | Reference |

| Chloro-p-benzoquinones | UV irradiation (254 nm) in aqueous solution/acetonitrile | Corresponding hydroquinones and 2-hydroxy-1,4-benzoquinones | acs.orgnih.gov |

| p-Benzoquinone | Reaction with H₂O₂ | 2-Hydroxy-p-benzoquinone and 2,3-epoxy-p-benzoquinone | nih.gov |

Photo-oxygenation of Phenols

The synthesis of benzoquinones through the oxidation of phenols is a fundamental transformation in organic chemistry. Photo-oxygenation represents a method where light is used to generate reactive oxygen species that subsequently oxidize phenolic substrates. While direct photo-oxygenation pathways to synthesize this compound are not extensively detailed, the photolysis of related chlorinated phenols in aqueous environments provides insight into the formation of similar quinone and hydroquinone structures.

For instance, the irradiation of 2,4,5-trichlorophenol in water with environmentally relevant wavelengths leads to its degradation. nih.gov During this process, a variety of products are formed, including 2,5-dichlorohydroquinone (B146588) and its corresponding benzoquinone, 2,5-dichloro-1,4-benzoquinone (B146525). nih.gov This transformation highlights the susceptibility of the chlorinated phenol ring to photo-oxidation, which proceeds through hydroxyl radical attack and subsequent rearrangement to form hydroquinone and benzoquinone intermediates. The process underscores a potential, albeit complex, route for generating chlorinated quinones from phenolic precursors through light-induced oxidation.

Further studies on the photochemistry of p-benzoquinone in aqueous solutions have utilized techniques like spin trapping and flash photolysis to elucidate the reaction mechanisms, which involve the generation of various radical species. acs.org The oxidation of phenols can also be achieved using chemical reagents under specific conditions. For example, the oxidation of phenol to p-benzoquinone can be accomplished using oxidants like sodium dichromate in an acidic medium. quora.com Catalytic systems, such as those employing a copper halide or nitrate catalyst promoted by a Group IIA metal oxide or hydroxide (B78521), have been developed to improve the oxidation of phenols to their corresponding p-benzoquinones at lower pressures and with high selectivity. google.com

Stereoselective Synthesis of Substituted Benzoquinones

Substituted benzoquinones are valuable structural motifs in many natural products and pharmaceuticals. rsc.org Consequently, the development of stereoselective methods for their synthesis is a significant area of research. These methods allow for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological activity.

Recent advances have focused on annulation reactions involving p-benzoquinones to construct complex fused, spiro, and bridged molecular frameworks with high stereoselectivity. rsc.org These reactions, which include [3+2], [4+2], and [2+2] cycloadditions, leverage the reactivity of the benzoquinone scaffold as a Michael acceptor and dienophile. rsc.org Such strategies provide rapid access to diverse heterocyclic structures. rsc.org

Another powerful approach is the rhodium-catalyzed 1,4-addition of boronic acids to benzoquinones. This method allows for the direct synthesis of 2-(γ-functionalized alkyl) substituted benzoquinones under mild conditions and in good yields. rsc.org It represents a significant advancement for creating carbon-carbon bonds at the quinone ring with functional group tolerance. rsc.org

Furthermore, bio-inspired strategies have been employed for the total synthesis of complex molecules containing a substituted quinone or hydroquinone core, such as α-tocopherol. acs.org A key step in one such synthesis involves a late-stage organocatalytic halo-cycloetherification to stereoselectively construct the critical chroman scaffold from a hydroquinone alkene precursor. acs.org This highlights the sophisticated catalytic methods available for achieving high stereoselectivity in the synthesis of complex benzoquinone analogues.

Biosynthetic and Enzymatic Transformation Pathways

Enzymatic Formation from Chlorinated Phenols

The compound this compound, and more specifically its hydroquinone form, 5-chlorohydroxyquinol, is a key intermediate in the microbial degradation of the pollutant 2,4,5-trichlorophenol (2,4,5-TCP). nih.govasm.org Bacteria such as Burkholderia cepacia AC1100 can utilize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of Agent Orange, as a sole source of carbon and energy. nih.govasm.org The degradation pathway begins with the conversion of 2,4,5-T to 2,4,5-TCP. asm.org

The subsequent steps are catalyzed by a two-component enzyme system, TftCD. asm.org This enzyme first oxidizes 2,4,5-TCP to 2,5-dichloro-p-hydroquinone (2,5-DiCH). nih.govasm.org This intermediate is then further oxidized by the same enzyme to 5-chlorohydroxyquinol (5-CHQ), which is the hydroquinone analogue of this compound. nih.govasm.orgnih.gov The pathway continues with the enzymatic dechlorination of 5-CHQ to hydroxyhydroquinone, followed by ring cleavage and eventual mineralization into the tricarboxylic acid cycle. asm.org

A similar, though distinct, pathway is observed in the lignin-degrading fungus Phanerochaete chrysosporium. This organism degrades 2,4,5-TCP through a series of peroxidase-catalyzed oxidative dechlorination and quinone reduction cycles. asm.org The process starts with the oxidation of 2,4,5-TCP to 2,5-dichloro-1,4-benzoquinone, which is then reduced to 2,5-dichloro-1,4-hydroquinone. asm.org This hydroquinone is oxidized to what is described as 5-chloro-4-hydroxy-1,2-benzoquinone, which is subsequently reduced to 5-chloro-1,2,4-trihydroxybenzene (another name for 5-chlorohydroxyquinol). asm.org This demonstrates a convergent evolution of pathways to handle chlorinated phenols, with chlorinated hydroxyquinones as central intermediates.

The key enzyme responsible for the conversion of 2,4,5-TCP in Burkholderia cepacia AC1100 is TftD, a reduced flavin adenine (B156593) dinucleotide (FADH₂)-dependent monooxygenase. nih.govasm.orgnih.gov TftD works in concert with TftC, an NADH:FAD oxidoreductase that supplies the required FADH₂. nih.govnih.gov

TftD exhibits notable substrate specificity. It catalyzes a two-step hydroxylation and dechlorination of 2,4,5-TCP. The first reaction is the conversion of 2,4,5-TCP to 2,5-dichloro-p-hydroquinone. This is followed by a second oxidative dechlorination that transforms 2,5-dichloro-p-hydroquinone into the final product of the TftD-catalyzed reaction, 5-chlorohydroxyquinol. nih.govasm.orgnih.gov

The enzyme's specificity is further highlighted by its action on other chlorinated phenols. When presented with 2,4,6-trichlorophenol, TftD only performs the initial hydroxylation, converting it to 2,6-dichloro-p-quinol as the final product, without the subsequent dechlorination step seen with the 2,4,5-TCP-derived intermediate. nih.govasm.orgnih.gov Research has identified a potential TftD-bound FAD-peroxide species, suggesting this is the active oxidant that attacks the aromatic substrate. nih.govnih.gov

Table 1: Substrate Specificity and Products of TftD Monooxygenase

| Substrate | Intermediate Product | Final Product |

|---|---|---|

| 2,4,5-Trichlorophenol | 2,5-Dichloro-p-hydroquinone | 5-Chlorohydroxyquinol |

Enzymatic Interconversion with Hydroquinone Analogues

The interconversion between quinones and their corresponding hydroquinone analogues is a common feature in biological redox processes, including the degradation of aromatic compounds. In many degradation pathways, benzoquinones are produced through the oxidation of phenols, and these quinones are often subsequently reduced to hydroquinones for further processing.

In the degradation of 2,4,5-TCP by the fungus Phanerochaete chrysosporium, a clear cycle of oxidation and reduction is observed. asm.org Lignin peroxidase (LiP) or manganese peroxidase (MnP) oxidizes 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone. This quinone is then enzymatically reduced to 2,5-dichloro-1,4-hydroquinone. asm.org This hydroquinone intermediate is then a substrate for another peroxidase-catalyzed oxidation, demonstrating a clear interconversion. asm.org

Similarly, fungi like Gloeophyllum trabeum possess NAD(P)H-dependent quinone reductases that efficiently convert quinones to their hydroquinone forms. nih.gov These enzymes are crucial for detoxifying quinones and for producing hydroquinones that can participate in Fenton-like chemistry to degrade lignocellulose. Experiments have shown that G. trabeum can reduce exogenously added 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) to its hydroquinone form with high efficiency. nih.gov This enzymatic capability to reduce quinones is fundamental to the metabolic pathways involving these compounds, including the interconversion with chlorinated analogues like this compound and 5-chlorohydroxyquinol.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Trichlorophenol |

| Photo-oxygenation |

| Phenols |

| Benzoquinones |

| Stereoselective Synthesis |

| Substituted Benzoquinones |

| FADH2-Dependent Monooxygenases |

| TftD |

| Chlorinated Phenols |

| Hydroquinone |

| p-benzoquinone |

| 2,4,5-trichlorophenoxyacetic acid |

| 2,5-dichloro-p-quinol |

| 5-chlorohydroxyquinol |

| 2,4,6-trichlorophenol |

| 2,6-dichloro-p-quinol |

| 2,5-dichloro-1,4-benzoquinone |

| 5-chloro-4-hydroxy-1,2-benzoquinone |

| 5-chloro-1,2,4-trihydroxybenzene |

| 1,2,4,5-tetrahydroxybenzene |

| hydroxyquinone |

| hydroxyquinol |

| maleylacetate |

| 3-oxoadipate |

| 2,5-dichloro-p-hydroquinone |

| NADH |

| FAD |

| FADH₂ |

| Lignin peroxidase |

| Manganese peroxidase |

| 2,3-dimethoxy-5-methyl-1,4-benzoquinone |

| α-tocopherol |

| Sodium dichromate |

| Boronic acids |

| Annulation |

| Michael acceptor |

| Cycloaddition |

| Fused heterocycles |

| Spiro heterocycles |

| Bridged molecules |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methodologies

Quantum chemical methodologies form the foundation for the computational analysis of 5-Chloro-2-hydroxy-p-benzoquinone, enabling a detailed understanding of its behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Profiling

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely employed to investigate the properties of quinone systems. For molecules like this compound, DFT methods are used to determine the most stable geometric arrangement of its atoms (structural optimization) and to map out the energy landscape of the molecule and its reactions.

A common approach involves using hybrid functionals, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). This level of theory has proven effective in studying related halogenated quinones and their radical forms. Such calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional picture of the molecule. Furthermore, DFT is crucial for calculating the electronic energy, which is fundamental to understanding the molecule's stability and the energy changes that occur during chemical reactions. In studies of similar chlorinated quinones, DFT has been successfully used to calculate properties like electron affinity, which is essential for understanding the molecule's behavior as an electron acceptor. researchgate.net

Ab Initio Molecular Dynamics for Reaction Pathways

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that uses quantum mechanical calculations to determine the forces acting on atoms and to simulate their motion over time. This method provides a dynamic picture of chemical processes, allowing researchers to follow the trajectory of a reaction as it unfolds. For instance, AIMD has been applied to study the spin trapping of the 2-chloro-5-hydroxy-1,4-benzoquinone radical, revealing the intricate steps involved in its reaction with other molecules. researchgate.net

Simulations like the Car-Parrinello molecular dynamics (CP-MD) on related semiquinone radicals in aqueous solutions have shown how solvent molecules, such as water, interact with the quinone ring through hydrogen bonding. nih.gov These dynamic simulations are critical for understanding reaction pathways in a realistic solvent environment, capturing the influence of intermolecular forces on the reaction's progress. nih.govnih.gov

Atoms in Molecules (AIM) Theory and Natural Bond Orbital (NBO) Analysis

To translate complex quantum mechanical wavefunctions into familiar chemical concepts, researchers utilize analysis methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. researchgate.net

NBO analysis transforms the calculated molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the classic Lewis structure representation. uni-muenchen.de This method provides valuable information about charge distribution (natural atomic charges) and the delocalization of electron density through donor-acceptor interactions. researchgate.net For example, in a study of the 2-chloro-5-hydroxy-1,4-benzoquinone radical, NBO analysis was instrumental in distinguishing between the formation of a C-C versus a C-O bond in a spin adduct, a crucial detail for understanding the reaction mechanism. researchgate.net The analysis quantifies the stabilization energy associated with hyperconjugative interactions, revealing the strength of electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.net

AIM theory provides another way to partition the electron density of a molecule to define atoms and the bonds between them. This analysis helps to characterize the nature of chemical bonds, identifying them as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions based on the properties of the electron density at bond critical points.

| Methodology | Application to this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Structural optimization, energy calculations, electron affinity. | Provides optimized geometry and stability information. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction trajectories and solvent effects. | Reveals dynamic reaction pathways and intermolecular interactions. researchgate.netnih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of bonding, charge distribution, and hyperconjugative interactions. | Identifies bond types (e.g., C-C vs. C-O) and intramolecular electron delocalization. researchgate.netresearchgate.net |

| Atoms in Molecules (AIM) Theory | Characterization of chemical bonds. | Defines the nature of atomic and intermolecular interactions. researchgate.net |

Computational Modeling of Reactivity

Computational models are essential for predicting and understanding the chemical reactivity of this compound.

Prediction of Redox Potentials and Free Energy Changes

The function of quinones is intrinsically linked to their ability to undergo electron transfer reactions. Computational chemistry offers robust methods for predicting the redox potentials that govern these processes. DFT calculations are widely used to determine the one-electron (1e⁻) and two-electron/two-proton (2e⁻/2H⁺) reduction potentials of quinones. nih.gov

The computational protocol involves calculating the free energies of the quinone in its different redox states (e.g., neutral, radical anion, dianion) and its protonated forms (hydroquinone). nih.govnih.gov These calculations are typically performed using a continuum solvation model (like PCM or COSMO) to mimic the solvent environment. nih.govchemrxiv.org Studies on large sets of quinones have shown that while there are often linear correlations between redox properties and substituent effects, halogenated quinones can exhibit significant deviations from these trends. nih.gov This highlights the importance of specific calculations for compounds like this compound to accurately predict their electrochemical behavior. The accuracy of these predictions is sensitive to the chosen DFT functional and the inclusion of explicit solvent molecules in the model. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

Beyond predicting reactivity, computational chemistry allows for the detailed elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For the 2-chloro-5-hydroxy-1,4-benzoquinone radical, computational studies have been used to systematically investigate its spin trapping mechanism. researchgate.net These studies found that the reaction can proceed through different pathways, leading to either a C-C or a C-O bonded adduct. The calculations also shed light on subsequent processes, such as keto-enol tautomerization, and revealed the catalytic role that explicit water molecules can play in assisting proton transfer steps. researchgate.net By calculating the energy barriers for each step, a comprehensive understanding of the reaction kinetics and the factors controlling product formation can be achieved.

Investigation of Solvent and pH Effects on Reaction Profiles

The chemical stability and reactivity of halogenated benzoquinones are significantly influenced by the surrounding solvent and, most notably, the pH of the medium.

The stability of chloro-benzoquinones is highly pH-dependent. For instance, 2,6-dichloro-p-benzoquinone (2,6-DCBQ), a related compound, is observed to be stable in acidic to neutral conditions (below pH 6.8). researchgate.net However, as the pH becomes more alkaline, its stability decreases dramatically. researchgate.net At a pH of 7.6, 2,6-DCBQ readily undergoes hydrolysis to form 3-hydroxyl-2,6-DCBQ. researchgate.net By pH 8.5, it is reported to be undetectable, highlighting its rapid degradation in basic aqueous solutions. researchgate.net

The pH also affects radical formation. Electron Paramagnetic Resonance (EPR) studies on 2,6-DCBQ show that no semiquinone radical signal is detected at a pH below 6.5. nih.gov The formation of these radical species is initiated by the presence of hydroxide (B78521) ions, which act as reducing agents. nih.gov The intensity of the radical signal increases from pH 6.5 to a peak at pH 7.6, after which it declines. nih.gov This indicates an optimal pH range for radical-mediated pathways. In aerobic environments, molecular oxygen can act as an efficient quencher of these radicals. nih.gov

Furthermore, studies in phosphate (B84403) buffer solutions show that chloro-benzoquinones (Cl-BQ) degrade more rapidly than their unsubstituted benzoquinone counterparts, a process that is even more pronounced for di-chlorinated species like 2,6-diCl-BQ. ethz.ch

Analysis of Substituent Effects on Electronic Properties and Reactivity

Substituents on the benzoquinone ring profoundly alter its electronic properties and, consequently, its chemical reactivity. The nature of the substituent—whether it is electron-donating or electron-withdrawing—is a key determinant of the reaction mechanism and rate. nih.gov

Electron-withdrawing groups (EWGs), such as chlorine atoms, activate the benzoquinone ring, making it more electrophilic and thus more susceptible to nucleophilic attack, such as through a Michael addition mechanism. nih.govnih.gov In contrast, electron-donating groups (EDGs) deactivate the ring. nih.gov

Studies comparing various benzoquinone derivatives (BQD) demonstrate this effect clearly. The reactivity towards the nucleophile nitrobenzenethiol (NBT) was found to follow the order: 2,5-DCBQ > 2,6-DCBQ > CBQ > BQ. nih.gov This trend highlights the enhanced reactivity conferred by chlorine substituents. The rate constant for chlorobenzoquinone (CBQ) was 132 times higher than that for methylbenzoquinone (MBQ), an EDG-substituted derivative. nih.gov This difference is even more stark when comparing 2,5-dichlorobenzoquinone (2,5-DCBQ) to d-methylbenzoquinone (DMBQ), with the former being 2.5 x 10⁶ times more reactive. nih.gov

The presence of chlorine substituents also influences the yield of semiquinone (SQ•) radicals. The reduction of chlorobenzoquinone (CBQ) results in a five-fold increase in SQ• yield compared to unsubstituted benzoquinone (BQ). nih.gov The addition of a second chlorine atom, as in 2,6-DCBQ, further increases the radical signal intensity by three-fold compared to CBQ. nih.gov

Table 1: Reactivity of Benzoquinone Derivatives with Nitrobenzenethiol (NBT)

| Compound | Substituent Type | Pseudo-first order rate constant (k) |

|---|---|---|

| Benzoquinone (BQ) | Unsubstituted | - |

| Chlorobenzoquinone (CBQ) | Electron-Withdrawing | 132-fold higher than MBQ |

| 2,6-Dichlorobenzoquinone (2,6-DCBQ) | Electron-Withdrawing | Higher than CBQ |

| 2,5-Dichlorobenzoquinone (2,5-DCBQ) | Electron-Withdrawing | 2.5x10⁶ fold higher than DMBQ |

| Methylbenzoquinone (MBQ) | Electron-Donating | - |

| d-Methylbenzoquinone (DMBQ) | Electron-Donating | - |

Data sourced from studies on substituent effects on benzoquinone reactivity. nih.gov

Computational Studies in Environmental and Biological Contexts

Computational chemistry provides indispensable tools for understanding how chlorinated benzoquinones form in the environment and interact with biological systems, such as enzymes.

Exploration of Chlorination Sites in Precursor Molecules

Chlorinated benzoquinones are recognized as disinfection byproducts (DBPs) formed during water treatment processes like chlorination. researchgate.netethz.ch Computational and experimental studies focus on identifying their precursor molecules and formation pathways. Phenolic compounds, which are common constituents of natural organic matter, are identified as key precursors. ethz.chnih.gov

For example, the chlorination of phenol (B47542) is a known route to the formation of dichlorobenzoquinones (DCBQ). researchgate.net More broadly, humic substances found in natural waters are major contributors to the formation of chlorinated byproducts. nih.gov Studies have shown that after chlorine treatment, the humic fraction of dissolved organic matter produces more of the potent mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) on a total organic carbon (TOC) basis than other fractions. nih.gov The detection of various phenols in the oxidation products of these humic substances suggests that phenolic structures within the larger humic framework are the likely sites for chlorination and subsequent transformation into compounds like chlorinated benzoquinones and furanones. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) for Enzymatic Catalysis

To understand how molecules like this compound might interact with biological systems, researchers employ sophisticated computational methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM). psu.edu This approach has become a method of choice for modeling enzymatic reactions where changes in electronic structure occur. psu.edu

The QM/MM method treats the chemically active region of a system (e.g., the substrate and key amino acid residues in an enzyme's active site) with high-accuracy quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient molecular mechanics. psu.edu

A pertinent example of this method's application is in the study of type II dehydroquinase (DHQ2) enzymes, which are part of the shikimic acid pathway. nih.gov Although the natural substrate is not a chlorinated benzoquinone, the enzymatic mechanism involves related chemistry. QM/MM simulations were used to compare the DHQ2 enzymes from Mycobacterium tuberculosis and Helicobacter pylori. nih.gov These simulations successfully identified the key factors responsible for a 50-fold difference in their catalytic efficiencies. nih.gov The QM region in these studies included the substrate, key catalytic residues (like Tyrosine, Arginine, and Aspartate), and crucial water molecules. nih.gov By calculating the free energy profiles for each step of the reaction, researchers can elucidate the detailed mechanism and the role of the enzyme environment in stabilizing transition states, which is the essence of catalysis. psu.edunih.gov Such studies provide a framework for understanding the potential enzymatic processing of xenobiotic compounds like chlorinated benzoquinones.

Environmental Fate and Transformation Pathways

Formation in Aquatic Environments

5-Chloro-2-hydroxy-p-benzoquinone and related chlorinated benzoquinones are recognized as emerging contaminants, often originating from water treatment processes designed to safeguard public health.

Chlorinated benzoquinones have been identified as a class of disinfection byproducts (DBPs) that form during the chlorination of drinking water. nih.govresearchgate.net These compounds are of growing concern due to their potential toxicity. nih.gov The formation of chlorinated benzoquinones, such as 2,6-dichloro-1,4-benzoquinone (B104592) (a closely related compound), occurs when chlorine, a widely used disinfectant, reacts with natural organic matter present in the source water. nih.govresearchgate.net Phenolic compounds and, notably, certain amino acids serve as key precursors to these DBPs. nih.govresearchgate.net The reactions can also occur in swimming pools, where chlorination is used to disinfect the water, leading to the transformation of personal care product ingredients, like the UV filter 2,4-dihydroxybenzophenone, into chlorinated benzoquinones and other byproducts. researchgate.net

Scientific investigations have pinpointed aromatic amino acids, which are components of dissolved organic nitrogen in water, as significant precursors to the formation of chlorinated benzoquinones during disinfection. nih.govnih.gov Of the various amino acids, tryptophan (Trp) and tyrosine (Tyr) show a particularly high potential to form these byproducts upon chlorination. nih.gov

The transformation process is complex, involving several reaction steps. For instance, the chlorination of tyrosine can proceed through the formation of intermediates like 2,4,6-trichlorophenol. nih.gov The proposed pathways for the formation of chlorinated halobenzoquinones (HBQs) from tyrosine and tryptophan include electrophilic addition and substitution, oxidation, and deacidification. nih.govnih.gov Quantum chemical calculations have further elucidated these pathways, showing that chlorination tends to occur at the ortho-position relative to the hydroxyl (-OH) group on the tyrosine ring. nih.gov The initial monochlorination is most likely at the C1 position, followed by a second chlorination at the C5 position to form a dichlorinated product. nih.gov These reactions underscore how the chemical structure of naturally occurring amino acids makes them potent precursors to toxicologically significant DBPs like this compound in chlorinated waters.

Table 1: Formation of Chlorinated Benzoquinones from Aromatic Amino Acids

| Precursor Amino Acid | Key Intermediates | Major Resulting Benzoquinone | Reaction Mechanisms Involved |

|---|---|---|---|

| Tyrosine (Tyr) | 2,4,6-trichlorophenol nih.gov | 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) nih.gov | Electrophilic substitution, Oxidation, Deacidification nih.govnih.gov |

| Tryptophan (Trp) | N,2-dichloroaniline nih.gov | 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) nih.gov | Electrophilic addition, Oxidation, Pyrrole ring cleavage nih.govnih.gov |

| Phenylalanine (Phe) | Lower yield compared to Tyr and Trp nih.gov | 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) nih.gov | Chlorination, Oxidation nih.gov |

Biodegradation Mechanisms

While it can be formed through chemical processes, this compound is also an intermediate in the microbial breakdown of more complex chlorinated pollutants.

Chlorophenols are persistent environmental pollutants used in various industrial applications. mdpi.com Certain microorganisms have evolved metabolic pathways to use these toxic compounds as a source of carbon and energy, a process known as biodegradation. nih.govmdpi.com The breakdown of highly chlorinated phenols, such as pentachlorophenol (B1679276) (PCP) and 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), often proceeds through a series of dechlorination and hydroxylation steps. nih.gov

In this context, this compound (or its reduced hydroquinone (B1673460) form, 5-chloro-2-hydroxyhydroquinone) appears as a key metabolic intermediate. For example, in the bacterium Burkholderia phenoliruptrix AC1100, the degradation pathway of 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) involves its conversion to 2,4,5-TCP, which is then transformed into 5-chloro-2-hydroxyhydroquinone. nih.gov This hydroquinone is the direct substrate for subsequent enzymatic dechlorination. nih.gov Similarly, the degradation of PCP by Sphingomonas chlorophenolica involves the formation of tetrachlorohydroquinone (B164984), which is then sequentially dechlorinated, highlighting a common strategy of forming chlorinated hydroquinones and benzoquinones as central intermediates. nih.gov

Table 2: Microbial Pathways Leading to this compound

| Parent Compound | Degrading Microorganism (Example) | Key Intermediate(s) | Reference |

|---|---|---|---|

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Burkholderia phenoliruptrix AC1100 | 2,4,5-Trichlorophenol, 5-Chloro-2-hydroxyhydroquinone | nih.gov |

| Pentachlorophenol (PCP) | Sphingomonas chlorophenolica | Tetrachlorohydroquinone, Trichlorohydroquinone | nih.gov |

The removal of chlorine atoms from the aromatic ring is a critical step in the mineralization of chlorophenols and is accomplished by specialized enzymes.

The enzyme TftG, found in Burkholderia phenoliruptrix, is a 5-chloro-2-hydroxyhydroquinone dehydrochlorinase. nih.govnih.gov It plays a pivotal role in the biodegradation pathway of 2,4,5-T by catalyzing the dehydrochlorination of 5-chloro-2-hydroxyhydroquinone to produce 2-hydroxy-1,4-benzoquinone. nih.gov This reaction is a crucial detoxification and degradation step, removing a chlorine substituent without the need for oxygen or cofactors. nih.gov

Structural and functional studies of TftG have revealed its catalytic mechanism in detail. The enzyme belongs to the YCII superfamily and utilizes a highly conserved His-Asp catalytic dyad to initiate the dechlorination. nih.govnih.gov Other essential residues include Pro-76, which correctly orients the catalytic dyad, and Arg-17 and Ser-56, which form an "oxyanion hole" to stabilize the transition state of the reaction. nih.gov This detailed understanding of the TftG enzyme provides a clear picture of how microorganisms can efficiently cleave the stable carbon-chlorine bond in intermediates like 5-chloro-2-hydroxyhydroquinone, facilitating the complete breakdown of highly chlorinated aromatic pollutants. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 2,3,5,6-tetrachloro-1,4-benzoquinone |

| 2,3,5-trichloro-1,4-benzoquinone |

| 2,4,5-trichlorophenol (2,4,5-TCP) |

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4-dihydroxybenzophenone |

| 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) |

| 2,6-dichloro-3-methyl-1,4-benzonquinone |

| 2-hydroxy-1,4-benzoquinone |

| This compound |

| 5-chloro-2-hydroxyhydroquinone |

| N,2-dichloroaniline |

| Pentachlorophenol (PCP) |

| Phenylalanine (Phe) |

| Tetrachlorohydroquinone |

| Tryptophan (Trp) |

Enzymatic Dechlorination Pathways

Structural and Functional Studies of Key Enzymes

The biodegradation of halogenated aromatic compounds like this compound is primarily driven by microbial enzymes that can catalyze the cleavage and modification of the benzene (B151609) ring structure. While specific enzymatic studies on this compound are limited, research on related chlorinated hydroquinones and phenols provides significant insights into the potential enzymatic players and their mechanisms.

Microorganisms have evolved a diverse array of enzymes to metabolize chlorinated aromatic compounds. These enzymes often exhibit broad substrate specificity, allowing them to act on a range of related structures. For instance, the bacterium Pseudomonas cepacia AC1100, grown on 2,4,5-trichlorophenoxyacetic acid, has been shown to metabolize various chlorophenols to their corresponding chlorohydroquinones. researchgate.net This suggests that similar hydroxylating enzymes could be involved in the transformation of other chlorinated quinones.

Another key group of enzymes are the reductases and dehalogenases. The bacterium Rhodococcus chlorophenolicus is known to carry out the complete dechlorination of tetrachlorohydroquinone. helsinki.fi This process involves a series of reductive dehalogenation steps, where a chlorine atom is replaced by a hydrogen atom. It is plausible that analogous enzymes could act on this compound, initiating its degradation by removing the chlorine substituent.

The table below summarizes enzymes known to act on related chlorinated and hydroxylated aromatic compounds, which are likely candidates for the transformation of this compound.

| Enzyme/Microorganism | Substrate(s) | Transformation Product(s) | Potential Role in this compound Degradation |

| Pseudomonas cepacia AC1100 | Chlorophenols | Chlorohydroquinones | Hydroxylation of the quinone ring |

| Rhodococcus chlorophenolicus | Tetrachlorohydroquinone | Trichlorohydroquinone, Dichlorohydroquinone, Monochlorohydroquinone, Hydroquinone | Reductive dechlorination |

| Glutathione S-transferases (GSTs) | 2-Hydroxy-p-benzoquinone | 2-Hydroxy-5-glutathionyl-p-benzohydroquinone | Detoxification and conjugation |

It is important to note that the presence of both a hydroxyl and a chloro substituent on the benzoquinone ring can influence enzyme activity. The hydroxyl group can affect the redox potential of the molecule, potentially making it a more favorable substrate for certain oxidoreductases. nih.gov Conversely, the chlorine atom can sterically hinder enzyme binding or alter the electronic properties of the ring, affecting the rate and regioselectivity of enzymatic attack.

Complete Mineralization Pathways

Complete mineralization refers to the ultimate breakdown of an organic compound to inorganic constituents such as carbon dioxide, water, and mineral salts. For this compound, this process would involve the cleavage of the aromatic ring and the release of the chlorine atom as chloride. While a complete, step-by-step mineralization pathway specifically for this compound has not been fully elucidated, pathways for related chlorinated aromatic compounds offer a strong predictive framework.

The initial steps in the mineralization of this compound would likely involve the enzymatic activities described in the previous section: hydroxylation and dechlorination. Following these initial transformations, the resulting dearomatized or modified ring is susceptible to cleavage.

Ring cleavage is a critical step in the degradation of aromatic compounds and is typically catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of aliphatic products. For instance, in the degradation of tetrachloro-1,4-benzoquinone (TCBQ) by hydrogen peroxide, ring-opening leads to the formation of smaller organic acids like dichloromaleic acid, chloromaleic acid, and oxalic acid. pnas.org A similar ring-opening mechanism is expected for this compound, likely yielding chlorinated and non-chlorinated aliphatic acids.

These aliphatic intermediates are then further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to the production of carbon dioxide. The complete mineralization of this compound can be conceptually outlined as follows:

Initial Transformations: Reductive dechlorination and/or further hydroxylation catalyzed by microbial enzymes.

Aromatic Ring Cleavage: Opening of the benzene ring by dioxygenases to form aliphatic carboxylic acids.

Metabolism of Aliphatic Intermediates: Funneling of the ring-cleavage products into central metabolic pathways.

Final Products: Conversion to CO₂, H₂O, and Cl⁻.

The efficiency of each of these steps is highly dependent on the specific microbial consortia present in the environment and the prevailing physicochemical conditions.

Photochemical Transformations in Natural Waters

In sunlit aquatic environments, this compound can undergo significant transformations driven by photochemical reactions. These processes can be a major pathway for the degradation of this compound, leading to a variety of products.

Photodegradation Kinetics and Products

The photodegradation of chloro-substituted p-benzoquinones in aqueous solutions has been shown to be an efficient process. nih.gov Upon irradiation with UV light, these compounds can be converted into corresponding hydroquinones and hydroxy-p-benzoquinones. nih.gov

The quantum yield of photoconversion, a measure of the efficiency of a photochemical reaction, has been reported for related chloro-benzoquinones. For monochloro- and dichloro-p-benzoquinones in aqueous acetonitrile (B52724), the quantum yield at an irradiation wavelength of 254 nm is in the range of 0.8 to 1.2. nih.gov This high quantum yield indicates a very efficient photochemical transformation. For trichloro-p-benzoquinone, the quantum yield is lower, at 0.4. nih.gov While the specific quantum yield for this compound has not been reported, it is expected to be significant based on the data for its structural analogs.

The primary photoproducts of chloro-substituted p-benzoquinones are the corresponding hydroquinones and hydroxylated benzoquinones. nih.gov In the case of this compound, phototransformation would likely lead to the formation of chlorohydroxyhydroquinone and potentially other hydroxylated and dechlorinated species.

The table below summarizes the reported photodegradation parameters for related chloro-substituted p-benzoquinones.

| Compound | Solvent System | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Major Photoproducts |

| Chloro-p-benzoquinone | Aqueous Acetonitrile | 254 | 0.8 - 1.2 | Hydroquinone, Hydroxy-p-benzoquinone |

| Dichloro-p-benzoquinones | Aqueous Acetonitrile | 254 | 0.8 - 1.2 | Hydroquinones, Hydroxy-p-benzoquinones |

| Trichloro-p-benzoquinone | Aqueous Acetonitrile | 254 | 0.4 | Hydroquinones, Hydroxy-p-benzoquinones |

Reactions with Hydroxyl Radicals (•OH)

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that are photochemically produced in natural waters. They play a crucial role in the degradation of many organic pollutants. The reaction of p-benzoquinones with hydroxyl radicals is a rapid process.

For the parent compound, 1,4-benzoquinone, the rate constant for its reaction with hydroxyl radicals has been determined to be 6.6 x 10⁹ M⁻¹s⁻¹. rsc.org The reaction proceeds via the addition of the hydroxyl radical to the benzoquinone ring, forming a hydroxycyclohexadienyl-type radical. This initial adduct can then undergo further reactions, including tautomerization and oxidation, to yield hydroxylated products such as 2-hydroxy-1,4-benzoquinone. rsc.org

In the case of polyhalogenated quinones, reaction with hydrogen peroxide, which can be a source of hydroxyl radicals, has been shown to lead to both hydroxylation and ring-opening. pnas.org For instance, the reaction of tetrachloro-1,4-benzoquinone with H₂O₂ produces trichlorohydroxy-1,4-benzoquinone and dichlorodihydroxy-1,4-benzoquinone, as well as ring-opened products like dichloromaleic acid. pnas.org

Given these findings, the reaction of this compound with hydroxyl radicals is expected to be a significant degradation pathway, leading to further hydroxylation of the ring and potential ring cleavage to form smaller organic acids. The presence of the existing hydroxyl and chloro substituents will influence the sites of hydroxyl radical attack.

Water-Mediated Reaction Mechanisms in Photoconversion

In aqueous solutions, water itself can play a direct role in the photochemical transformation of p-benzoquinones. Studies on the photochemistry of p-benzoquinone and its derivatives have proposed a novel water-mediated reaction mechanism that does not involve free radicals as the major step in their photoconversion to hydrobenzoquinones and 2-hydroxy-1,4-benzoquinones. acs.org

This mechanism is thought to proceed through the formation of a photohydrate intermediate. nih.gov Upon photoexcitation, the chloro-substituted p-benzoquinone in its triplet state reacts with water to form this transient photohydrate. nih.gov This intermediate is spectroscopically and kinetically distinct from the triplet state and subsequently decays, leading to the formation of the final products. nih.gov The formation and decay of protons during this process have been observed through transient conductivity measurements. nih.gov

This water-mediated pathway is considered to be particularly important for the efficient photoconversion of chloro-substituted p-benzoquinones at low concentrations in aqueous environments. nih.gov It highlights the complex role of the solvent in dictating the photochemical fate of these compounds.

Advanced Applications and Industrial Relevance

Carbon Capture Technologies

Quinone-based systems are at the forefront of research into next-generation carbon capture technologies, offering a promising alternative to traditional energy-intensive and corrosive methods like amine scrubbing. These electrochemical systems leverage the redox properties of quinone molecules dissolved in aqueous solutions to capture and release carbon dioxide (CO₂), providing a potentially safer, more efficient, and scalable solution for mitigating industrial CO₂ emissions.

Electrochemical carbon capture systems utilizing quinones operate through redox-swing cycles. In the capture phase, an electrical current reduces the quinone molecules, increasing their affinity for CO₂. This process allows the system to trap CO₂ from flue gas or the atmosphere. Reversing the electrical potential oxidizes the quinone-CO₂ adducts, breaking their chemical bond and releasing a concentrated stream of CO₂ for sequestration or utilization. This method is advantageous as it can be powered by renewable energy and operates under ambient, isothermal conditions, enhancing its environmental compatibility.

Researchers are exploring various quinone structures to optimize these systems. While much research has focused on molecules like anthraquinone (B42736) and its derivatives, the fundamental principles apply broadly to the quinone class, including substituted benzoquinones like 5-Chloro-2-hydroxy-p-benzoquinone. The presence of electron-withdrawing (chloro) and electron-donating (hydroxy) groups on the quinone ring can modulate the compound's redox potential and its affinity for CO₂, making such substituted quinones interesting candidates for tuning the efficiency and energy requirements of the capture process.

Quinone-mediated electrochemical systems capture CO₂ through two primary, often simultaneous, mechanisms: direct and indirect capture.

Direct Capture (Nucleophilicity-Swing): In this mechanism, the electrochemical reduction of the quinone molecule makes it a strong nucleophile. This activated quinone directly attacks the electrophilic carbon atom of a CO₂ molecule, forming a stable chemical bond and creating a quinone-CO₂ adduct. This process is particularly efficient in aprotic solvents but has also been demonstrated in aqueous environments.

Indirect Capture (pH-Swing): This mechanism is prevalent in aqueous (protic) solvents. The electrochemical reduction of the quinone consumes protons from the surrounding water, leading to a localized increase in pH (i.e., a higher concentration of hydroxide (B78521) ions). This alkaline environment allows the CO₂ to readily dissolve and react with water to form bicarbonate and carbonate ions, effectively trapping the carbon in the solution.

Recent studies have developed sophisticated methods, including the use of reference electrodes and fluorescence microscopy, to quantify the contribution of each mechanism in real-time, paving the way for designing systems tailored to specific operational needs.

| Feature | Direct Capture (Nucleophilicity-Swing) | Indirect Capture (pH-Swing) |

|---|---|---|

| Core Principle | Direct chemical reaction between reduced quinone and CO₂. | Quinone reduction causes a local pH increase, converting CO₂ to bicarbonate/carbonate. |

| Resulting Product | Quinone-CO₂ adduct. | Dissolved bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions. |

| Primary Environment | Typically favored in aprotic (non-aqueous) solvents. | Occurs in protic (aqueous) solvents. |

| Driving Force | Increased nucleophilicity of the reduced quinone. | Increased basicity (pH) of the solution. |

Catalysis in Organic Synthesis

The redox activity of the quinone moiety makes this compound a valuable compound in the field of organic synthesis, where it can function as a catalyst or reagent in various transformations.

Quinones are a well-established class of organic oxidants, capable of participating in dehydrogenation reactions by accepting hydrogen atoms or a combination of protons and electrons. Benzoquinones, in particular, can facilitate the conversion of substrates to more oxidized products while being reduced to their hydroquinone (B1673460) form. For instance, they are used in the oxidation of phenols and other sensitive substrates under mild conditions.

In catalytic cycles, quinones can act as hydrogen acceptors to regenerate an active catalyst. A notable example is in processes involving para-hydrogen, where a benzoquinone additive facilitates the turnover of fresh H₂ on a platinum catalyst surface, significantly enhancing the signal in hyperpolarization experiments. The resulting hydroquinone can often be re-oxidized, allowing the quinone to be used in catalytic amounts. The specific reactivity of this compound is influenced by its substituents; the hydroxyl group enhances its acidity and modifies its reduction potential, which can be exploited in designing specific oxidative processes.

| Application Area | Role of Quinone | Example Transformation | Reference |

|---|---|---|---|

| Dehydrogenation | Stoichiometric Oxidant | Oxidation of hydroquinones to quinones. | |

| Catalyst Regeneration | Hydrogen Acceptor | Assists in turnover of H₂ on a Pt/C catalyst surface. | |

| Biomimetic Oxidation | Oxidant | Oxidation of primary amines, mimicking amine oxidase enzymes. | |

| Annulation Reactions | Recyclable Oxidant | Oxidative annulation of o-allylanilines to form quinolines. |

Information regarding the specific application of this compound as a mediator or catalyst in metal-free C-H bond chlorination is not available in current scientific literature. Research in this area typically focuses on other reagents, such as N-chloroamides or N-chlorosuccinimide, sometimes in the presence of other quinones like 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) which act as radical initiators.

Precursors in Complex Molecule and Natural Product Synthesis